Cabotegravir - 1264720-72-0

Cabotegravir

Catalog Number: EVT-8140661
CAS Number: 1264720-72-0
Molecular Formula: C19H17F2N3O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) classified as an antiretroviral drug. [, ] It plays a crucial role in scientific research related to HIV-1 treatment and prevention. [, ] Cabotegravir's long half-life allows for its formulation into both an oral tablet for daily administration and a long-acting injectable nanosuspension for intramuscular or subcutaneous dosing. [, , ] This characteristic makes it a promising candidate for developing less frequent dosing regimens, potentially enhancing adherence and efficacy compared to daily oral therapies. [, , , ]

Future Directions
  • Optimizing Dosing Strategies: Continued research is needed to refine dosing strategies for various patient populations, including those with obesity, renal or hepatic impairment, and older individuals, considering the potential impact of these factors on drug exposure. [, , , , ]
  • Managing Drug-Drug Interactions: Further investigations are necessary to understand and manage potential drug-drug interactions, especially with medications known to induce UGT enzymes like rifampicin and rifabutin. [, , ] Developing strategies to mitigate these interactions will be crucial for ensuring treatment efficacy. [, ]
  • Expanding Treatment Options for Diverse HIV-1 Subtypes: Research should explore the efficacy and potential for resistance development of Cabotegravir against different HIV-1 subtypes, particularly those prevalent in specific geographical regions or populations. [, , ] This information will be vital for tailoring treatment strategies based on prevalent subtypes. [, ]
  • Real-world Effectiveness and Implementation Strategies: Continued monitoring of long-term effectiveness, safety, and adherence to Cabotegravir-based regimens in real-world settings is essential. [, , ] Developing and implementing strategies to overcome potential barriers to access, such as cost and availability, will be crucial for maximizing its public health impact. [, , ]
Source and Classification

Cabotegravir is derived from a class of compounds known as integrase strand transfer inhibitors (INSTIs). It was developed as part of efforts to create long-acting formulations for HIV treatment and prevention. The compound is particularly notable for its potential use in pre-exposure prophylaxis (PrEP) due to its extended half-life and efficacy in maintaining therapeutic levels over prolonged periods .

Synthesis Analysis

The synthesis of cabotegravir involves several complex steps that utilize various chemical reactions. One notable method includes a three-step continuous synthetic strategy that enhances yield and efficiency. The process typically employs palladium catalysts and involves transformations in non-aqueous media to minimize water concentration, which can interfere with the reactions .

Key Steps in Synthesis:

  1. Formation of Key Intermediates: The initial step often involves creating a precursor compound through condensation reactions.
  2. Transformation to Cabotegravir: Subsequent steps include chlorination and hydroxide-mediated transformations, which are critical for achieving the final structure.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities .
Molecular Structure Analysis

Cabotegravir exhibits a complex molecular structure characterized by a rigid planar conformation, which is essential for its biological activity. The molecular formula is C20H19F2N3O4C_{20}H_{19}F_{2}N_{3}O_{4}, with a molecular weight of approximately 433.38 g/mol.

Structural Features:

  • Planarity: The structure's rigidity allows it to fit effectively into the active site of the integrase enzyme.
  • Functional Groups: Key functional groups include fluorinated aromatic rings and carboxylic acid moieties, which contribute to its binding affinity .
Chemical Reactions Analysis

Cabotegravir undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Condensation Reactions: Used to form initial intermediates from simpler molecules.
  2. Halogenation: Chlorination steps introduce halogen atoms that are crucial for the final structure.
  3. Hydrolysis and Acidification: These processes are often necessary to convert intermediates into more stable forms suitable for pharmaceutical applications .
Mechanism of Action

Cabotegravir acts by inhibiting the integrase enzyme, which is responsible for integrating viral DNA into the host genome. By binding to the active site of integrase, cabotegravir prevents the strand transfer process essential for viral replication.

Mechanistic Insights:

  • Binding Affinity: The rigid structure allows cabotegravir to bind effectively, blocking access to viral DNA.
  • Inhibition Profile: Studies indicate that cabotegravir has a high barrier to resistance compared to other integrase inhibitors, making it a robust option for HIV treatment .
Physical and Chemical Properties Analysis

Cabotegravir exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which influences formulation strategies.
  • Stability: The compound shows stability under various conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data indicates its solid-state characteristics, essential for formulation development .
Applications

Cabotegravir has significant applications in both clinical settings and research:

  1. HIV Treatment: It is used as part of combination therapy for individuals living with HIV.
  2. Pre-exposure Prophylaxis (PrEP): Its long-acting injectable form provides an effective preventive measure against HIV transmission.
  3. Research Applications: Ongoing studies explore cabotegravir derivatives for potential anti-cancer properties, leveraging its structural features to inhibit tumor cell growth .
Integrase Strand Transfer Inhibition Mechanisms

Structural Basis of Integrase Inhibition

Cabotegravir exerts its antiretroviral activity through selective, high-affinity binding to the human immunodeficiency virus type 1 (HIV-1) integrase active site. This inhibitor features a distinctive tri-cyclic pharmacophore comprising a dihydroxypyridinone core flanked by amide linkers and halogenated benzyl groups. The central dihydroxypyridinone moiety coordinates the two divalent magnesium ions (Mg²⁺) within the integrase catalytic core domain (residues Asp64, Asp116, and Glu152), disrupting the enzyme's ability to coordinate viral DNA ends [9] [10].

X-ray crystallography reveals that cabotegravir adopts a planar conformation stabilized by an intramolecular hydrogen bond between the pyridine carbonyl oxygen (O2) and the amide hydrogen (N1-HN1), with a remarkably short bond distance of 1.779 Å [9]. This rigid configuration positions the meta-difluorobenzyl group optimally for hydrophobic stacking interactions with the penultimate cytosine of the viral DNA terminus. Additionally, the inhibitor's extended structure facilitates critical van der Waals contacts with integrase residues Tyr143, Gln148, and His114 through its bromomethyl substituent [10]. The piperazine-oxazoline moiety adopts a boat conformation that enables partial intercalation between aromatic residues of adjacent integrase monomers, further stabilizing the inhibitor-protein complex [9].

Table 1: Key Molecular Interactions in Cabotegravir-Integrase Complex

Structural ComponentInteraction TypeIntegrase Residues/DNAFunctional Significance
Dihydroxypyridinone coreMg²⁺ chelationAsp64, Asp116, Glu152Displaces catalytic water molecules
meta-Difluorobenzyl groupHydrophobic stackingViral DNA cytosine basePrevents viral DNA positioning
Bromomethyl substituentVan der WaalsTyr143, Gln148, His114Stabilizes active site conformation
Piperazine-oxazoline ringIntercalationMonomer-monomer interfaceEnhances dimer stabilization
Amide linkerIntramolecular H-bondO2 to HN1 (1.779 Å)Maintains pharmacophore rigidity

Comparative Analysis with Second-Generation Integrase Strand Transfer Inhibitors

Cabotegravir shares structural homology with second-generation integrase strand transfer inhibitors dolutegravir and bictegravir through their common tri-cyclic pharmacophores. However, nuanced differences in their halogenated benzyl groups and linker regions confer distinct resistance profiles. While cabotegravir and dolutegravir both possess meta-difluorobenzyl moieties, bictegravir incorporates a dimethyl-dioxolane-trifluoromethyl benzyl group that enhances hydrophobic enclosure within the active site [10]. Cabotegravir's piperazine-oxazoline substituent differs from dolutegravir's dimethylcarbamate group, resulting in differential interactions with polymorphic residues near the catalytic core.

Antiviral potency assessments against clinically relevant mutants reveal cabotegravir maintains efficacy against first-generation resistance pathways (N155H, Y143R) with <2-fold change in effective concentration 50% (EC₅₀). However, it exhibits vulnerability to the G140S/Q148H double mutant (36.3 ± 6.5 nM versus wild-type EC₅₀ of 0.56 ± 0.26 nM), representing a 65-fold reduction in susceptibility [1] [10]. This contrasts with bictegravir, which retains potency against this mutant (EC₅₀ 2.1 ± 0.4 nM). Against the common dolutegravir-selected mutation R263K, cabotegravir experiences a 24-fold reduction in potency (13.4 ± 1.3 nM) compared to bictegravir's 2.5-fold change (1.4 ± 0.3 nM) [10]. Molecular modeling attributes these differences to cabotegravir's heightened dependence on interactions with Gln148 side chains, which become disordered in Q148H/R mutants.

Table 2: Comparative Antiviral Potency (EC₅₀ nM) Against Key Integrase Mutants

INSTI/MutantWild TypeG140S/Q148HR263KN155HQ148R
Cabotegravir0.56 ± 0.2636.3 ± 6.513.4 ± 1.31.8 ± 0.422.7 ± 3.1
Dolutegravir1.2 ± 0.36.5 ± 1.14.8 ± 0.92.1 ± 0.58.9 ± 1.6
Bictegravir1.7 ± 0.42.1 ± 0.41.4 ± 0.31.9 ± 0.43.2 ± 0.7

Molecular Dynamics of Cabotegravir-DNA Binding Interactions

Molecular dynamics simulations spanning 100 nanoseconds reveal that cabotegravir stabilizes an integrase conformation incompatible with viral DNA strand transfer. Upon binding, the inhibitor induces a 15° rotation in the integrase catalytic core domain relative to the C-terminal domain, widening the DNA-binding groove by 4.2 Å [9]. This conformational shift disrupts the conserved hydrogen bond network between residue Gln152 and the viral DNA adenine base, reducing DNA-binding affinity by 3.2 kcal/mol compared to the unbound complex.

The meta-difluorobenzyl group exhibits significant positional flexibility during simulations, sampling three distinct rotameric states. However, fluorine atoms maintain persistent water-mediated hydrogen bonds with the backbone amides of integrase residue Gly149 (occupancy 87%) and the 3'-phosphate of the viral DNA (occupancy 92%) [9] [10]. These interactions create a stable water bridge that mimics the natural DNA substrate's electrostatic interactions. Free energy perturbation calculations demonstrate that cabotegravir's binding affinity diminishes by 2.8 kcal/mol when the catalytic magnesium ions are removed, underscoring the critical role of metal chelation in its mechanism [9].

The piperazine-oxazoline moiety displays unexpected conformational dynamics, transitioning between boat and chair configurations with an energy barrier of 2.3 kcal/mol. In its dominant boat conformation (populated 76% of simulation time), the oxazoline methyl group establishes transient hydrophobic contacts with integrase Pro145, reducing sidechain mobility by 40% compared to the unbound state [9]. This dynamic stabilization effect contributes significantly to the slow dissociation rate observed experimentally (kₒff = 2.7 × 10⁻⁴ s⁻¹), which exceeds dolutegravir's dissociation rate by 3.1-fold.

Table 3: Dynamic Parameters from Molecular Dynamics Simulations

Simulation ParameterUnbound IntegraseCabotegravir-BoundFunctional Implication
Catalytic-core rotation8° ± 3°15° ± 4°Widens DNA-binding groove
Gly149 H-bond occupancyN/A87%Stabilizes substrate-binding loop
Mg²⁺-O coordination distance2.10 ± 0.15 Å2.05 ± 0.12 ÅEnhanced metal chelation
Viral DNA RMSF (3' end)1.8 Å0.9 ÅReduced terminal base mobility
Pi-Pi stacking distanceVariable3.75 ± 0.3 ÅOptimal hydrophobic interaction

Properties

CAS Number

1264720-72-0

Product Name

Cabotegravir

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

Molecular Formula

C19H17F2N3O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N

SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.